

Trans-3,4-Difluorocinnamic Acid: A Versatile Scaffold for Drug Discovery

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Compound of Interest		
Compound Name:	trans-3,4-Difluorocinnamic acid	
Cat. No.:	B1146909	Get Quote

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trans-3,4-difluorocinnamic acid is a fluorinated building block that has garnered significant interest in medicinal chemistry and drug discovery. The presence of the difluorophenyl group can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a molecule.[1] This versatile scaffold has been successfully incorporated into a variety of biologically active compounds, including potent 5-HT3 receptor antagonists for antiemetic applications and psammaplin A derivatives investigated as radiosensitizers in cancer therapy.

[2] This document provides an overview of the applications of trans-3,4-difluorocinnamic acid and detailed protocols for the synthesis and evaluation of its derivatives.

Key Applications

- 5-HT3 Receptor Antagonists: Derivatives of **trans-3,4-difluorocinnamic acid** have been synthesized that exhibit potent antagonism of the 5-HT3 receptor, a ligand-gated ion channel involved in emesis.[2]
- Radiosensitizers for Cancer Therapy: Psammaplin A analogues incorporating the trans-3,4-difluorocinnamic acid moiety have been shown to enhance the efficacy of radiation therapy in cancer cells.[3]



Data Presentation

Table 1: Biological Activity of trans-3,4-Difluorocinnamic Acid Derivatives

Compound Class	Target	Biological Activity	Reference
Substituted Isoquinolone	5-HT3 Receptor	ID_{50} = 0.35 μg/kg (in vivo)	[2]
Psammaplin A Derivative	Human Lung Cancer Cells	Potency = 16.14 μM	[2]
Psammaplin A Derivative (MA3)	A549 & U373MG Cancer Cells	IC ₅₀ = 16-150 μM (A549), 15-50 μM (U373MG)	[1]
Psammaplin A Derivative (MA7)	A549 & U373MG Cancer Cells	IC ₅₀ = 16-150 μM (A549), 15-50 μM (U373MG)	[1]

Table 2: Radiosensitizing Effects of Psammaplin A Derivatives

Compound	Cell Line	Sensitizer Enhancement Ratio (SER) at 2 Gy	Reference
MA7	A549	Significant (p<0.05)	[1]
МА9	A549	Significant (p<0.05)	[1]
MA5M	A549	Significant (p<0.05)	[1]
MA2	U373MG	Significant (p<0.05)	[1]
МАЗ	U373MG	Significant (p<0.05)	[1]
MA7	U373MG	Significant (p<0.05)	[1]
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Signaling Pathways and Mechanisms of Action 5-HT3 Receptor Antagonism

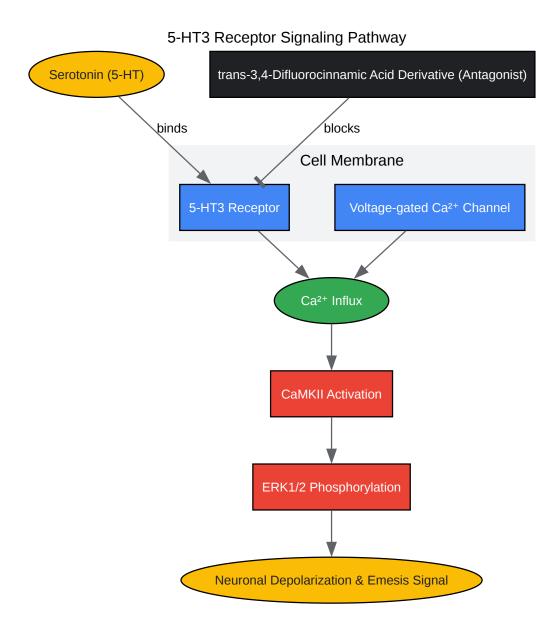




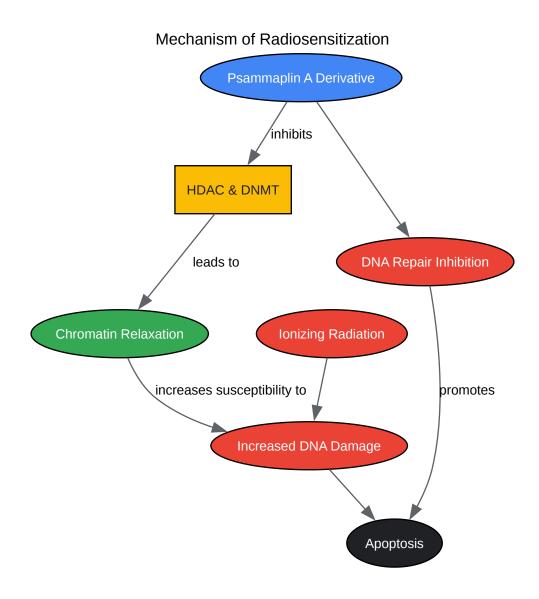


Derivatives of **trans-3,4-difluorocinnamic acid** can act as antagonists at the 5-HT3 receptor. This receptor is a ligand-gated ion channel, and its activation by serotonin leads to the influx of cations, primarily Na⁺ and Ca²⁺, resulting in neuronal depolarization.[1][4] Antagonism of this receptor blocks the emetic signals. The downstream signaling cascade involves the activation of Ca²⁺/Calmodulin-dependent protein kinase II (CaMKII) and subsequent phosphorylation of extracellular signal-regulated kinase (ERK1/2).[3]

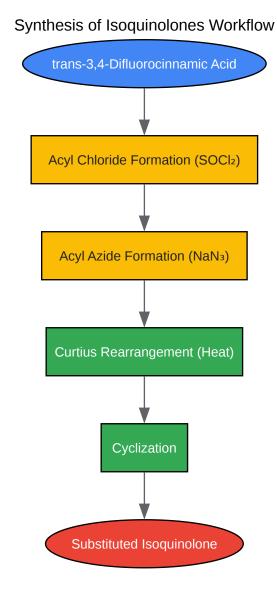












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References



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